beta-Gentiobiose
Overview
Description
Beta-gentiobiose: is a disaccharide composed of two units of D-glucose joined with a β(1→6) linkage. It is a white crystalline solid that is soluble in water or hot methanol. This compound is incorporated into the chemical structure of crocin, the compound that gives saffron its color. It is also a product of the caramelization of glucose .
Mechanism of Action
Target of Action
Beta-Gentiobiose, also known as Gentiobiose, is a natural plant metabolite that has been isolated from members of the Gentianaceae family . Its primary target is the TAS2R16 receptor , which is a bitter taste receptor found in humans .
Mode of Action
This compound acts as an agonist for the TAS2R16 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the TAS2R16 receptor and activates it .
Biochemical Pathways
This compound is involved in the cellulase induction pathway in certain fungi like Talaromyces . It acts on polysaccharides to form a mixture of disaccharides and their transglycosylated derivatives . This process is crucial for the breakdown of cellulose, a complex carbohydrate found in the cell walls of plants .
Result of Action
The activation of the TAS2R16 receptor by this compound results in the perception of a bitter taste . In Talaromyces, the presence of this compound leads to an increase in cellulase synthesis, which is crucial for the breakdown of cellulose .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the case of Talaromyces, a stoichiometric ratio of 2.5:1 (cellobiose:gentiobiose) was found to be the most effective for stimulating cellulase synthesis . This suggests that the concentration and presence of other sugars can impact the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Beta-Gentiobiose plays a significant role in biochemical reactions. It is involved in the enzymatic hydrolysis of glucans . The enzymes that interact with this compound are primarily β-glucosidases . These enzymes belong to the glycoside hydrolase family and catalyze the hydrolysis of the glycosidic bonds in beta-D-glucosides and various oligosaccharides, including disaccharides, aryl-β-D-glucosides, cyanogenic glucosides, alkyl-β-D-glucosides, and other short-chain oligosaccharides, to release glucose .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, in Talaromyces cellulolyticus, a hypercellulolytic fungal strain, this compound was found to induce cellulase production . This suggests that this compound can influence cell function by modulating enzyme production.
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its interaction with β-glucosidases. These enzymes catalyze the hydrolysis of the glycosidic bonds in beta-D-glucosides and various oligosaccharides, leading to the release of glucose . This process involves binding interactions with the enzymes, potentially leading to enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in a study on cellulase production in Talaromyces cellulolyticus, it was found that a specific ratio of cellobiose to this compound led to a significant increase in cellulase synthesis . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the enzymatic hydrolysis of glucans . This process is part of the carbohydrate metabolic pathway . The enzymes that interact with this compound, primarily β-glucosidases, play a crucial role in this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-gentiobiose can be synthesized through enzymatic hydrolysis of glucans, including pustulan and β-1,3-1,6-glucan . The enzymatic synthesis involves the use of β-glucosidases, which hydrolyze the glycosidic bond of a carbohydrate moiety to release non-reducing terminal glycosyl residues .
Industrial Production Methods: Industrial production of this compound involves extraction from raw materials and enzymatic conversion. The extraction method yields this compound from the roots or stems of gentian and bitter almond benzene. It can also be purified from the by-products of acid-hydrolyzed starch .
Chemical Reactions Analysis
Types of Reactions: Beta-gentiobiose undergoes various chemical reactions, including oxidation, reduction, and substitution. It has a beta-glycoside link, originating at C-1 in ring A and terminating at C-6 in ring B .
Common Reagents and Conditions: Common reagents used in these reactions include Tollen’s reagent for oxidation, which oxidizes this compound as it is a reducing sugar .
Major Products: The major products formed from these reactions include gentiooligosaccharides, which are new functional oligosaccharides consisting of two or more D-glucose linked through β-1,6-glycosidic bonds .
Scientific Research Applications
Beta-gentiobiose has various scientific research applications in chemistry, biology, medicine, and industry. It is used in the production of gentiooligosaccharides, which are promising for the prebiotic and alternative food industries . In biotechnology, this compound induces cellulase production in Talaromyces cellulolyticus, a hypercellulolytic fungal strain . It is also used in the study of carbohydrate-active enzymes and their applications in the synthesis of carbohydrates and related molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to beta-gentiobiose include cellobiose, maltose, and gentiotriose . These compounds are also disaccharides composed of two units of glucose joined by glycosidic linkages.
Uniqueness: this compound is unique due to its β(1→6) linkage, which differentiates it from other disaccharides like cellobiose and maltose that have β(1→4) and α(1→4) linkages, respectively . This unique linkage contributes to its distinct properties and applications in various fields.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-LIZSDCNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317544 | |
Record name | β-Gentiobiose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-00-9 | |
Record name | β-Gentiobiose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5996-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentiobiose, beta- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-Gentiobiose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTIOBIOSE, .BETA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VA1H3TIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.